molecular formula C14H14N2OS B5090079 N-[2-(phenylthio)ethyl]nicotinamide

N-[2-(phenylthio)ethyl]nicotinamide

Cat. No.: B5090079
M. Wt: 258.34 g/mol
InChI Key: OIQNKIBKSXWBGG-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)ethyl]nicotinamide is a nicotinamide derivative characterized by a phenylthioethyl side chain attached to the nicotinamide core. This compound’s structure combines a pyridine ring (nicotinamide) with a sulfur-containing substituent, which may influence its pharmacological and physicochemical properties.

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(12-5-4-8-15-11-12)16-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQNKIBKSXWBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Nicotinamide Derivatives with Modified Aromatic Substituents

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide ():

    • Structural Differences : The trifluoromethyl biphenyl group replaces the phenylthioethyl chain.
    • Functional Impact : This compound is a potent and selective agonist, suggesting that electron-withdrawing groups (e.g., CF₃) enhance receptor specificity. In contrast, the phenylthio group in N-[2-(phenylthio)ethyl]nicotinamide may confer distinct electronic effects due to sulfur’s polarizability .
  • 2-(Benzylthio)-N,N-dimethylnicotinamide (): Structural Differences: A benzylthio group replaces the phenylthioethyl chain, and the amide nitrogen is dimethylated. Safety data indicate stringent first-aid measures for inhalation exposure, hinting at possible respiratory toxicity, which may differ in the phenylthioethyl analog due to reduced steric bulk .

Sulfur-Containing Compounds and Metabolic Stability

  • Agomelatine (N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide) ():

    • Structural Differences : A naphthyl group replaces the phenylthio moiety, and the core is acetamide rather than nicotinamide.
    • Functional Impact : The naphthyl group enhances metabolic stability compared to melatonin’s indole ring. This suggests that aromatic bulk (e.g., phenylthio in the target compound) may similarly improve stability over smaller heterocycles .
  • 2-Methyl-2-(phenoxy or phenylthio)propionic Acid Derivatives (): Structural Differences: These compounds feature propionic acid cores with phenoxy/phenylthio groups. Functional Impact: The oxidation state of sulfur (sulfide vs. sulfone/sulfoxide) in such derivatives modulates anti-inflammatory activity. For this compound, the sulfide moiety may offer reversible redox activity, unlike oxidized forms .

Thioether-Containing Pharmaceuticals

  • Ranitidine Complex Nitroacetamide (): Structural Differences: Incorporates a furan-methylthioethyl chain with a nitroacetamide group. Functional Impact: The nitro group in ranitidine derivatives is associated with nitroreductase metabolism, which may differ from the phenylthioethyl group’s metabolic pathway.

Fluorinated Thiophene/Furan Analogs ():

  • Structural Differences : Fluorinated chains are attached to phenylthioethyl groups in thiophene/furan cores.
  • The absence of such groups in this compound may result in lower affinity but improved solubility .

Comparative Data Table

Compound Name Core Structure Key Substituent Pharmacological Note Toxicity/Safety Notes Reference ID
This compound Nicotinamide Phenylthioethyl Hypothesized redox activity Data insufficient -
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Nicotinamide Trifluoromethyl biphenyl Potent agonist Not reported
2-(Benzylthio)-N,N-dimethylnicotinamide Nicotinamide Benzylthio, N,N-dimethyl High lipophilicity Requires inhalation precautions
Agomelatine Acetamide 7-Methoxynaphthyl Melatonin receptor agonist Clinically approved
Ranitidine Nitroacetamide Acetamide Furan-methylthio, nitro H₂ antagonist Nitro group metabolism risks

Key Research Findings and Implications

  • Metabolic Stability : Bulky aromatic groups (e.g., naphthyl in agomelatine) improve stability; the phenylthio group may offer similar benefits .
  • Receptor Specificity : Electron-withdrawing groups (e.g., CF₃ in ) enhance selectivity, whereas phenylthio’s electron-rich nature might favor different targets .
  • Toxicity Trends : Thioether-containing compounds () often require careful toxicity profiling due to reactive metabolites, suggesting the need for rigorous safety studies on the target compound .

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